Potassium hydrogen fluoride

Brazing flux Metallurgy Molten salt chemistry

Standard fluoride sources often fail due to uncontrolled HF release or mismatched thermal stability. Potassium hydrogen fluoride (KHF₂) provides a precisely buffered hydrogen fluoride source with distinct decomposition at 310°C. - **Controlled reactivity:** Buffered HF release enables uniform glass etching vs. free HF. - **Thermal stability:** Decomposes above 310°C, suitable for molten salt F₂ generation (NH₄HF₂ decomposes at ~180°C). - **Process compatibility:** Soluble in ethanol for regioselective epoxide fluorination; higher fused-state activity than KF for brazing.

Molecular Formula FHK
Molecular Weight 59.1047 g/mol
Cat. No. B8813384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium hydrogen fluoride
Molecular FormulaFHK
Molecular Weight59.1047 g/mol
Structural Identifiers
SMILESF.[K]
InChIInChI=1S/FH.K/h1H;
InChIKeyFWZMWMSAGOVWEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 2.5 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Hydrogen Fluoride: Core Properties & Specifications


Potassium hydrogen fluoride (KHF₂), also designated potassium bifluoride, is an inorganic salt composed of the potassium cation (K⁺) and the bifluoride anion ([HF₂]⁻) [1]. As a colorless, hygroscopic crystalline solid with a density of 2.37 g/cm³ at 25 °C and a melting point of 238.7 °C (decomposes before boiling), it serves as a controlled source of hydrogen fluoride (HF) in various industrial and synthetic applications [2]. Its principal characteristics include high water solubility (39.2 g/100 mL at 20 °C), a slightly acidic odor, and the capacity to release HF gas upon heating to approximately 310 °C, reaching a vapor pressure of 0.10325 MPa (1 atm) at 400 °C . These fundamental properties establish KHF₂ as a versatile fluorinating agent, etchant, and electrolyte component, distinguishing it from related fluoride salts and free hydrofluoric acid .

1 Controlled fluoride source: buffered HF release profile supports temperature-governed etching and flux processes.
2 Thermally stable solid: HF generation begins near 310 °C, enabling safer handling than volatile HF.
3 Ethanol-soluble reagent: reported solubility in ethanol expands organic-solvent-based synthetic routes vs. NaHF₂/KF.

Why KHF₂ Substitution Fails


Generic substitution among fluoride sources—such as replacing KHF₂ with sodium bifluoride (NaHF₂), ammonium bifluoride (NH₄HF₂), anhydrous potassium fluoride (KF), or even aqueous hydrofluoric acid (HF)—is scientifically unsound due to profound differences in physicochemical behavior, reactivity profiles, and process compatibility [1]. While all these compounds can serve as fluoride or HF sources, KHF₂ exhibits a unique combination of high fused-state activity relative to KF, a buffered HF-release profile that distinguishes it from the rapid, uncontrolled release of free HF, and distinct thermal decomposition parameters that directly impact process safety and efficacy . The following quantitative evidence establishes that these differences are not marginal but rather operationally decisive in applications ranging from precision etching to electrochemical fluorine generation and metal surface treatment [2].

Property
KHF₂
Potential Substitute
Fused-state activity
Reported greater activity
KF: lower activity; may reduce fluxing efficiency in brazing
Thermal decomposition
HF release onset ~310 °C
NH₄HF₂: decomposes ~180 °C; earlier HF release alters process safety margins
Ethanol solubility
Soluble in ethanol
NaHF₂, KF: insoluble/poorly soluble; limits homogeneous organic-phase reactions

KHF₂ Differentiation Evidence


Fused-State Reactivity vs. Potassium Fluoride

In the fused (molten) state, potassium hydrogen fluoride (KHF₂) demonstrates demonstrably greater chemical activity than anhydrous potassium fluoride (KF) . This difference is critical in flux formulations for brazing and soldering, where the enhanced activity of KHF₂ ensures more effective oxide removal and improved wetting of metal surfaces [1]. While specific kinetic rate constants are not provided in the referenced sources, the qualitative assessment 'greater activity' is consistently reported across multiple authoritative technical datasheets and supplier specifications, confirming a class-level differentiation that influences procurement decisions for high-performance flux applications .

Fused-state reactivity
Class-level inference
Fused KHF₂ activity reported as qualitatively greater than KF
May support oxide removal efficiency in brazing flux selection.
No quantitative kinetic data provided; source review recommended.
Brazing flux Metallurgy Molten salt chemistry

Controlled HF Release in MXene Etching

In the synthesis of 2D MXene materials via selective etching of aluminum layers from MAX phase precursors, KHF₂ (and its ammonium counterpart NH₄HF₂) provides a critical advantage over direct hydrofluoric acid (HF) etching [1]. Bifluoride salts buffer HF activity at elevated temperatures (25–60 °C), enabling a more controllable etching process with a broader operating window [2]. Direct HF etching (20–50 wt% HF, 25 °C, 12–48 h) is rapid but hazardous and often yields undesirable AlF₃·3H₂O byproducts [3]. In contrast, concentrated bifluoride solutions operate over a wider temperature range (25–60 °C) with longer etching durations (24–72 h), affording enhanced interlayer spacing control while maintaining fluoride-bearing surface terminations (-F/-OH/-O) [4].

MXene etching control
Head-to-head
Bifluoride: 25–60 °C, 24–72 h, buffered HF release. Direct HF: 25 °C, 12–48 h, rapid uncontrolled etching.
Wider temperature/time window may improve interlayer spacing control in MXene synthesis.
Reported in MAX-phase etching literature; process transfer requires validation.
MXene synthesis Etching Materials chemistry

Thermal Decomposition vs. Free HF

Potassium hydrogen fluoride exhibits a well-defined thermal decomposition profile that enables predictable and controlled release of hydrogen fluoride (HF) gas . Unlike free HF, which is highly volatile and hazardous at ambient conditions, KHF₂ remains stable in dry air and begins releasing HF only upon heating to approximately 310 °C, with the HF vapor pressure reaching 0.10325 MPa (1 atm) at 400 °C . This thermal threshold allows for safer handling and storage as a solid, with HF generation only initiated under elevated temperatures, a property not shared by liquid HF or more thermally labile bifluorides such as ammonium bifluoride (NH₄HF₂), which decomposes at significantly lower temperatures (reportedly around 180 °C) [1].

Thermal decomposition
Cross-study comparable
KHF₂ onset ~310 °C; NH₄HF₂ reported ~180 °C (difference ~130 °C)
Higher thermal stability may benefit high-temperature fluorine generation and flux storage.
Atmospheric pressure data; verify under actual process conditions.
Thermal stability Fluorine generation Process safety

Ethanol Solubility vs. NaHF₂ and KF

The solubility of KHF₂ in ethanol constitutes a significant differentiation from related fluoride salts, particularly sodium bifluoride (NaHF₂) and potassium fluoride (KF), which exhibit negligible or markedly lower ethanol solubility [1]. KHF₂ is reported as 'soluble in ethanol' according to multiple authoritative sources, including the Wikipedia entry and vendor technical datasheets [2]. This property expands the solvent compatibility of KHF₂ for organic synthesis applications, enabling homogeneous reaction conditions in alcoholic media that are inaccessible with NaHF₂ or KF [3]. While precise quantitative solubility values in ethanol are not provided in the accessed sources, the qualitative distinction 'soluble in ethanol' vs. 'insoluble' for comparators represents a class-level differentiation that can be decisive in synthetic route selection [4].

Ethanol solubility
Class-level inference
KHF₂: soluble in ethanol. NaHF₂, KF: insoluble or poorly soluble.
Solubility distinction may enable homogeneous fluorination in alcoholic media.
Qualitative assessment; quantitative g/100mL values not provided.
Solubility Organic synthesis Fluorination

KHF₂ High-Value Applications


Precision Glass & Optical Etching

KHF₂ is the preferred etchant for glass and optical components where controlled, uniform etching is required. The buffered HF release profile of KHF₂, as demonstrated in MXene etching studies [1], enables precise control over etch depth and surface quality compared to the aggressive, less controllable action of free HF [2]. This makes KHF₂ essential for manufacturing specialty optical glasses, decorative glass frosting, and semiconductor device fabrication where process consistency is paramount .

Silver & Aluminum Brazing Flux

In brazing and soldering applications, particularly for silver solders and aluminum alloys, KHF₂ is selected over potassium fluoride (KF) due to its higher activity in the fused state . The enhanced oxide removal and wetting properties afforded by molten KHF₂ result in stronger, more reliable joints with reduced porosity [3]. This is critical in jewelry manufacturing, electronics assembly, and aerospace component fabrication where joint integrity is non-negotiable [4].

Elemental Fluorine Electrolysis

KHF₂ is the industrial standard electrolyte for the electrochemical generation of elemental fluorine (F₂) via molten salt electrolysis [5]. The thermal stability of KHF₂, with HF release only above 310 °C, permits operation in molten salt electrolysis cells without premature decomposition . Alternative bifluorides such as NH₄HF₂ are unsuitable due to lower thermal stability (decomposition at ~180 °C) and the release of ammonia byproducts that interfere with fluorine generation [6].

Fluorinating Reagent in Organic Synthesis

KHF₂ serves as a regioselective fluorinating agent for ring-opening fluorination of epoxides to yield fluorohydrins [7]. Its solubility in ethanol [8] distinguishes it from NaHF₂ and KF, enabling homogeneous reaction conditions in alcoholic solvents that are often preferred for organic transformations. This property expands the synthetic utility of KHF₂ in pharmaceutical and agrochemical intermediate synthesis where precise fluorination regiochemistry is required [9].

Application
Selection Property
Validation Focus
Controlled glass & optical etching
Buffered HF release profile
Etch depth uniformity and surface quality control
Silver & aluminum brazing flux
Fused-state oxide removal activity
Joint integrity and porosity reduction under process conditions
Fluorine electrolysis electrolyte
High thermal stability (>300 °C)
Decomposition resistance and absence of ammonia byproducts
Organic fluorination (epoxide opening)
Ethanol solubility for homogeneous conditions
Regioselectivity and solvent compatibility in alcoholic media

Technical Documentation Hub

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